molecular formula C8H12O2S B14566598 5-Ethoxy-4-methyl-2H-thiopyran-3(6H)-one CAS No. 61363-61-9

5-Ethoxy-4-methyl-2H-thiopyran-3(6H)-one

Cat. No.: B14566598
CAS No.: 61363-61-9
M. Wt: 172.25 g/mol
InChI Key: PXNKLKBJOZPXMS-UHFFFAOYSA-N
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Description

5-Ethoxy-4-methyl-2H-thiopyran-3(6H)-one is a thiopyranone derivative characterized by a six-membered sulfur-containing heterocyclic ring (thiopyran) with an ethoxy group at position 5 and a methyl group at position 3. The compound’s structure includes a ketone group at position 3 and a partially unsaturated ring system (2H-thiopyran). For instance, compounds like dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide are employed as building blocks for heterocyclic systems due to their reactivity and functional versatility .

Properties

CAS No.

61363-61-9

Molecular Formula

C8H12O2S

Molecular Weight

172.25 g/mol

IUPAC Name

3-ethoxy-4-methyl-2H-thiopyran-5-one

InChI

InChI=1S/C8H12O2S/c1-3-10-8-5-11-4-7(9)6(8)2/h3-5H2,1-2H3

InChI Key

PXNKLKBJOZPXMS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=O)CSC1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-4-methyl-2H-thiopyran-3(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. A common method might include:

    Starting Materials: Ethoxyacetaldehyde, methylthiol, and a suitable base.

    Reaction Conditions: The reaction may be carried out in an inert atmosphere, such as nitrogen, at elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including:

    Catalysts: Use of catalysts to increase yield and selectivity.

    Reactor Design: Continuous flow reactors to enhance efficiency and control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-4-methyl-2H-thiopyran-3(6H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the carbonyl group to an alcohol using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions at the ethoxy or methyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted thiopyran derivatives.

Scientific Research Applications

5-Ethoxy-4-methyl-2H-thiopyran-3(6H)-one may have applications in several fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigation of its pharmacological properties for drug development.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for 5-Ethoxy-4-methyl-2H-thiopyran-3(6H)-one would depend on its specific application:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: Interaction with biological pathways such as signal transduction or metabolic processes.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Structural Analogues

Compound Name Core Structure Substituents Key Properties/Activities Reference
This compound Thiopyranone 5-Ethoxy, 4-methyl N/A (hypothesized intermediate) N/A
Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide Thiopyranone sulfone 1,1-Dioxide Membrane permeability inhibitor
5-Chloro-6-phenylpyridazin-3(2H)-one Pyridazinone 5-Chloro, 6-phenyl Alkylation reactivity
6-(5-Methylthiophen-2-yl)-2H-pyran-2-one Pyranone 5-Methylthiophen-2-yl Reduced aromaticity vs. thiopyran
2,3,6a,9-Tetrahydro-1H-6,9-methanopyrrolo... Benzisothiazole Fused bicyclic system Alkaloid synthesis intermediate

Research Findings and Implications

  • Substituent Effects : Ethoxy groups (electron-donating) may enhance solubility in polar solvents compared to methylthio or chloro substituents .
  • Synthetic Strategies: Alkylation and oxidation are common methods for introducing substituents in thiopyranones, as seen in related compounds .

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